molecular formula C20H32N4O2 B2568856 N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide CAS No. 1235266-65-5

N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide

Cat. No.: B2568856
CAS No.: 1235266-65-5
M. Wt: 360.502
InChI Key: RKLIYUWFTVRFLE-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide is a synthetic organic compound It is characterized by a piperidine ring substituted with a tert-butyl group and a urea derivative linked to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Urea Derivative: The initial step involves the reaction of 3,4-dimethylphenyl isocyanate with an appropriate amine to form the urea derivative.

    Piperidine Ring Functionalization: The piperidine ring is functionalized by introducing a tert-butyl group at the nitrogen atom.

    Coupling Reaction: The final step involves coupling the urea derivative with the functionalized piperidine ring under suitable conditions, often using a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the urea moiety or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly acting on specific receptors or enzymes.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes.

    Industrial Applications: It may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The urea moiety may form hydrogen bonds with active sites, while the piperidine ring could interact with hydrophobic pockets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide: can be compared with other piperidine-based urea derivatives.

    This compound: is unique due to its specific substitution pattern and the presence of the dimethylphenyl group, which may confer distinct biological properties.

Uniqueness

The uniqueness of this compound lies in its structural features, which can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-tert-butyl-4-[[(3,4-dimethylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-14-6-7-17(12-15(14)2)22-18(25)21-13-16-8-10-24(11-9-16)19(26)23-20(3,4)5/h6-7,12,16H,8-11,13H2,1-5H3,(H,23,26)(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLIYUWFTVRFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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